molecular formula C12H8F3NO2S B1305240 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 886361-94-0

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1305240
CAS No.: 886361-94-0
M. Wt: 287.26 g/mol
InChI Key: WYVJANJHKTZGQY-UHFFFAOYSA-N
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Description

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (TFTA) is an organic compound that has been widely used in scientific research due to its unique chemical structure and properties. It is a member of the thiazole family of compounds and is a potent inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. TFTA has been studied extensively in the laboratory and has been used to study the mechanism of action of several drugs, as well as to identify new therapeutic targets.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Electrophilic Aromatic Reactivity : The study of the rates of gas-phase elimination of acetic acid from 1-arylethyl acetates, including thiazole derivatives, provides insights into the chemical reactivity of thiazole, highlighting its high polarizability and susceptibility to resonance stabilization in transition states (August, Davis, & Taylor, 1986).

Anticancer Potential

  • Anticancer Compound Synthesis : A study on the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid and other components, showed moderate to excellent anticancer activity in various cancer cell lines (Ravinaik et al., 2021).

Photodegradation Analysis

  • Photo-degradation Studies : An examination of the photo-degradation behavior of a pharmaceutical compound, including {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, reveals insights into degradation products and their structures upon photo-irradiation, suggesting specific reactions with singlet oxygen (Wu, Hong, & Vogt, 2007).

Superoxide Scavenging and Anti-inflammatory Potential

  • Superoxide Scavenging Activity : Research on 5-aryl-2H-tetrazoles and related compounds, including thiazole derivatives, highlights their effectiveness as in vitro scavengers of superoxide, although they were not effective as in vivo anti-inflammatory agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Antimicrobial Activity

  • Antimicrobial Potential : A study on rhodanine-3-acetic acid derivatives, a class that includes thiazole compounds, revealed substantial antimicrobial activity against a range of bacteria and fungi, with certain derivatives showing high activity against specific strains (Krátký, Vinšová, & Stolaříková, 2017).

Complex Synthesis Involving Thiazole

  • Complex Compound Synthesis : Research into the synthesis of complex thiazole-containing compounds, including those with 1,3,4 Oxadiazole and Indole moieties, demonstrates the versatility of thiazole in forming bioactive compounds with potential antimicrobial properties (Muralikrishna et al., 2014).

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVJANJHKTZGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388746
Record name 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-94-0
Record name 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
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2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

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